

Spectroscopic Characterization of Triethanolamine Borate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B108872

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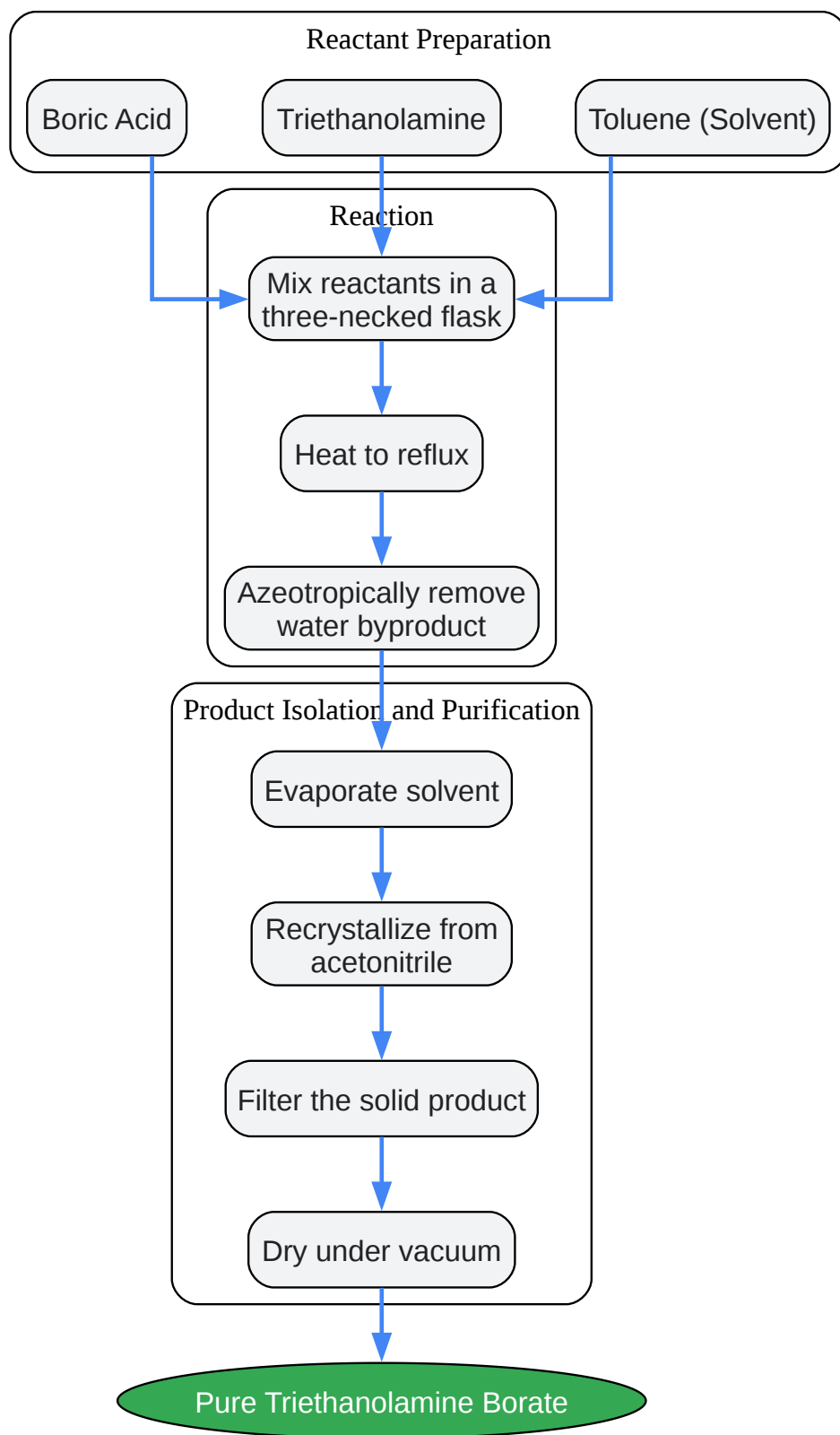
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **triethanolamine borate**, a compound with diverse industrial applications, including as a corrosion inhibitor, flame retardant, and lubricating additive.^{[1][2][3]} The formation of a stable nitrogen-boron bond contributes significantly to its molecular stability.^{[4][5]} This document details the key spectroscopic techniques used to elucidate its structure: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate replication and comparison.

Synthesis of Triethanolamine Borate

Triethanolamine borate is typically synthesized via an esterification reaction between boric acid and triethanolamine.^{[4][5]} The reaction is often carried out in a solvent capable of azeotropically removing the water formed during the reaction, with toluene being a common choice.^{[4][5]} The product is a white, crystalline solid.^{[4][5]}

Experimental Workflow: Synthesis of Triethanolamine Borate



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Caption: Workflow for the synthesis of **triethanolamine borate**.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Boric acid (1.0 mol)
- Triethanolamine (1.0 mol)
- Toluene (250 mL)
- Acetonitrile (for recrystallization)

Apparatus:

- 250 mL three-necked, round-bottomed flask
- Stirrer
- Reflux condenser with a Dean-Stark trap
- Heating mantle
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

Procedure:

- To a 250 mL three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser with a Dean-Stark trap, add a solution of triethanolamine (1.0 mol) in toluene (150 mL).
- While stirring, add boric acid (1.0 mol) to the flask.

- Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap via azeotropic distillation with toluene.
- Continue the reaction until the theoretical amount of water has been collected.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from acetonitrile to obtain a white, crystalline solid.
- Isolate the purified product by filtration.
- Dry the solid under vacuum.

Spectroscopic Data

The following sections present the key spectroscopic data for **triethanolamine borate**, summarized in tabular format for clarity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **triethanolamine borate**. The key vibrational bands are summarized below.

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
2988, 2853	-CH ₂ stretch	[4][6]
1469	-CH ₂ bend	[6]
1372, 1370, 1345, 1261, 1258	B-O stretch	[4][6]
1160, 1115, 1083, 1063	C-O stretch	[4][6]
1028, 1026, 1001	C-N stretch	[4][6]
933, 889, 730, 621, 560	Fingerprint Region	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and boron atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
3.65	triplet	6H	O-CH ₂	[6]
3.04	triplet	6H	N-CH ₂	[6]

Chemical Shift (δ) ppm	Assignment	Reference(s)
62.1, 61.94	O-CH ₂	[4][6]
59.3, 59.27	N-CH ₂	[4][6]

The ¹¹B NMR spectrum of **triethanolamine borate** shows a single signal, indicative of a single boron environment. The chemical shift can vary depending on the solvent.

Chemical Shift (δ) ppm	Solvent	Reference(s)
-4.6	Chloroform (CDCl ₃)	[7][8]
-5.8	Water (D ₂ O)	[7][8][9]

In aqueous solutions, an additional signal at -9.5 ppm may be observed, suggesting the formation of another 1:1 boron to triethanolamine complex.[7][8][9]

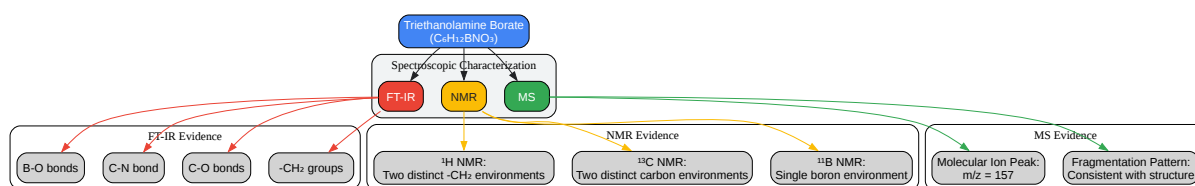
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z Value	Interpretation	Reference(s)
157	Molecular Ion $[M]^+$	[10]
127	$[M - CH_2O]^+$	[11]
126	$[M - CH_2OH]^+$	[11]
125	$[M - H - CH_2O]^+$	[11]
100	Fragment	[10]
99	Fragment	[10]
86	Fragment	[10]
72	Fragment	[10]
56	Fragment	[10]
42	Fragment	[10]

Logical Relationship of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural confirmation of **triethanolamine borate**.



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Caption: Interrelation of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **triethanolamine borate**. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

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